molecular formula C8H8BrClFN B15216126 2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine

2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine

Cat. No.: B15216126
M. Wt: 252.51 g/mol
InChI Key: QCQANRNKHMGAOC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine is a halogenated aromatic amine characterized by a phenyl ring substituted with bromine (4-position) and chlorine (2-position), coupled with a fluoro-substituted ethanamine chain. Its molecular formula is C₈H₈BrClFN, with an average molecular weight of 253.51 g/mol. The fluorine atom at the β-position of the ethanamine group introduces unique electronic and steric effects, distinguishing it from non-fluorinated analogs.

Properties

Molecular Formula

C8H8BrClFN

Molecular Weight

252.51 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8BrClFN/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8H,4,12H2

InChI Key

QCQANRNKHMGAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine typically involves the halogenation of precursor compounds. One common method is the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol . This intermediate can then be further reacted with fluoroethanamine under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by amination. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce simpler amines .

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and physicochemical differences between 2-(4-Bromo-2-chlorophenyl)-2-fluoroethanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₈H₈BrClFN 253.51 4-Br, 2-Cl on phenyl; β-F on ethanamine
2-(4-Bromo-2-chlorophenyl)ethanamine C₈H₉BrClN 234.52 Lacks fluorine on ethanamine
2-(4-Bromo-2-fluorophenyl)ethanamine HCl C₈H₁₀BrClFN 270.93 F at phenyl 2-position; HCl salt form
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine C₈H₈BrF₂N 248.06 2,6-diF on phenyl; chiral (S)-configuration
2-(3-Bromophenyl)-2-fluoroethanamine C₈H₉BrFN 218.07 Br at phenyl 3-position; no Cl substituent
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine HCl C₈H₈BrClF₂N·HCl 289.97 β,β-diF on ethanamine; HCl salt
2-(4-Bromo-2-chlorophenyl)propan-1-amine C₉H₁₁BrClN 248.55 Propylamine chain (longer backbone)
Key Observations:

The difluoro analog (C₈H₈BrClF₂N·HCl) exhibits increased steric hindrance and acidity due to two electronegative fluorine atoms .

Di-fluorinated phenyl analogs (e.g., (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine) demonstrate enhanced lipophilicity and metabolic stability .

Amine Chain Modifications: Propylamine derivatives (e.g., 2-(4-Bromo-2-chlorophenyl)propan-1-amine) exhibit higher molecular weight and lipophilicity, which may influence bioavailability .

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